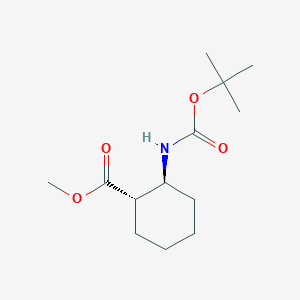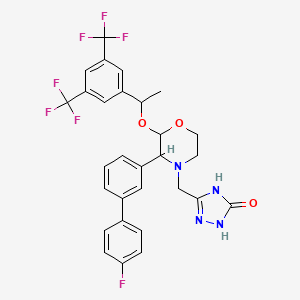
Aprepitant EP impurity B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aprepitant EP impurity B is a chemical compound with the molecular formula C29H25F7N4O3 and a molecular weight of 610.5 g/mol . It is a reference standard used in the pharmaceutical industry for the analytical method development, method validation, and quality control applications related to the production of Aprepitant . The chemical name of this compound is 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4′-fluorobiphenyl-3-yl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .
準備方法
The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :
Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.
Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.
Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.
Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.
Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.
化学反応の分析
Aprepitant EP impurity B undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Quality Control: Employed in quality control processes for the production of Aprepitant.
Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.
Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.
作用機序
The mechanism of action of Aprepitant EP impurity B involves its interaction with specific molecular targets and pathways . Aprepitant, the parent compound, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It inhibits emesis induced by cytotoxic chemotherapeutic agents through central actions. Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors, thereby preventing nausea and vomiting associated with chemotherapy .
特性
分子式 |
C29H25F7N4O3 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41) |
InChIキー |
QIEHKJXOBWMTEV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
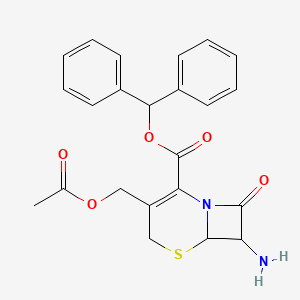
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
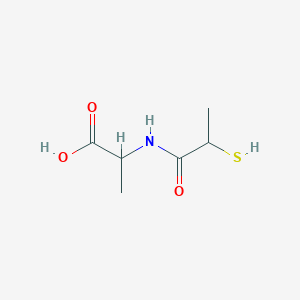
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)
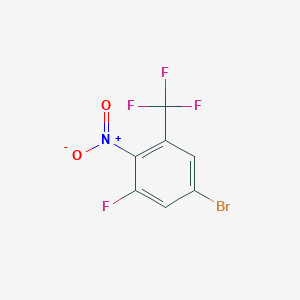


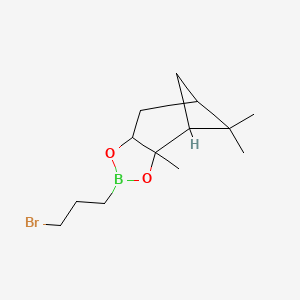
![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)
